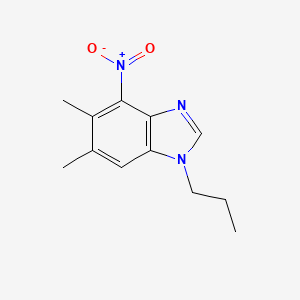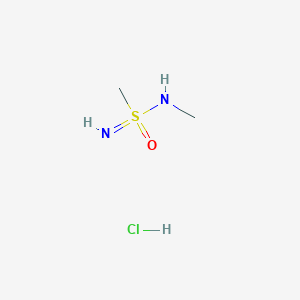![molecular formula C12H12N2O2 B2458870 (2Z)-2-Cyano-3-[4-(Methoxymethyl)phenyl]prop-2-enamid CAS No. 1436371-17-3](/img/structure/B2458870.png)
(2Z)-2-Cyano-3-[4-(Methoxymethyl)phenyl]prop-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (-CN) and an enamide group (-C=C-CONH2) attached to a phenyl ring substituted with a methoxymethyl group (-CH2OCH3)
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
Target of Action
The primary target of (2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines, which are essential components of nucleic acids .
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This could lead to a disruption in pyrimidine biosynthesis, affecting DNA and RNA synthesis and cell proliferation .
Biochemical Pathways
The compound’s interaction with Dihydroorotate dehydrogenase affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidines, which are vital for DNA and RNA synthesis. Disruption of this pathway can have downstream effects on cell proliferation and growth .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on pyrimidine biosynthesis. By inhibiting Dihydroorotate dehydrogenase, the compound could disrupt DNA and RNA synthesis, potentially leading to cell cycle arrest or apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-(methoxymethyl)benzaldehyde and cyanoacetamide in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of 4-(methoxymethyl)benzoic acid.
Reduction: Formation of 2-amino-3-[4-(methoxymethyl)phenyl]prop-2-enamide.
Substitution: Various substituted derivatives of the phenyl ring.
Vergleich Mit ähnlichen Verbindungen
(2Z)-2-Cyano-3-phenylprop-2-enamide: Lacks the methoxymethyl group, leading to different chemical and biological properties.
(2Z)-2-Cyano-3-[4-(methyl)phenyl]prop-2-enamide: Substituted with a methyl group instead of methoxymethyl, affecting its reactivity and applications.
Uniqueness: The presence of the methoxymethyl group in (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide imparts unique chemical properties, such as increased solubility and specific reactivity patterns. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-8-10-4-2-9(3-5-10)6-11(7-13)12(14)15/h2-6H,8H2,1H3,(H2,14,15)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHNMCOKZSFHFP-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine](/img/structure/B2458792.png)
![N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide](/img/structure/B2458797.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B2458802.png)



![4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)

